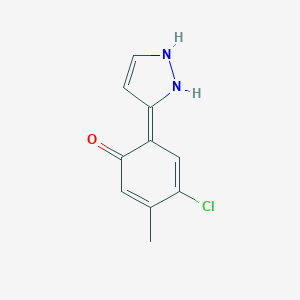
MFCD03546905
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD03546905 is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03546905 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methylthio and dichlorophenyl groups can be introduced through substitution reactions using suitable reagents.
Final Cyclization and Oxidation: The final steps might involve cyclization to form the pyran ring and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The methylthio and dichlorophenyl groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, MFCD03546905 can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research might focus on the compound’s ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Studies might explore its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other industrial products.
作用机制
The mechanism of action of MFCD03546905 would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Oxo-4-(methylthio)-6-phenyl-2H-pyran-3-carbonitrile: Similar structure but without the dichlorophenyl group.
2-Oxo-4-(methylthio)-6-(4-chlorophenyl)-2H-pyran-3-carbonitrile: Similar structure with a single chlorine atom on the phenyl ring.
2-Oxo-4-(methylthio)-6-(3,4-dimethoxyphenyl)-2H-pyran-3-carbonitrile: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group in MFCD03546905 might confer unique properties, such as increased lipophilicity or specific interactions with biological targets. This could make it more effective in certain applications compared to similar compounds.
属性
分子式 |
C13H7Cl2NO2S |
|---|---|
分子量 |
312.2 g/mol |
IUPAC 名称 |
6-(3,4-dichlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c1-19-12-5-11(18-13(17)8(12)6-16)7-2-3-9(14)10(15)4-7/h2-5H,1H3 |
InChI 键 |
QQPNXBFLCQOIRX-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
规范 SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B344158.png)

![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl](2-hydroxy-5-methylphenyl)methanone](/img/structure/B344166.png)
![2-[4-chloro-2-(5-isoxazolyl)phenoxy]-N'-[(4,6-dichloro-2H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B344168.png)
![4-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B344170.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B344171.png)
![(4-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]methanone](/img/structure/B344172.png)
![(4-chlorophenyl)[5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-yl]methanone](/img/structure/B344175.png)

![2-[2-(6,8-dichloro-4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B344178.png)


![(6E)-6-[5-(4-chlorophenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B344182.png)
![2-chloro-10-(4-chlorophenyl)-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B344183.png)
